

Navigating the Thermochemical Landscape of 1-Dodecanol-d25: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Dodecanol-d25**

Cat. No.: **B108426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanol, a long-chain fatty alcohol, and its deuterated analogue, **1-dodecanol-d25**, are crucial molecules in various scientific domains, from materials science to drug metabolism studies. Understanding their thermochemical properties is fundamental for process design, safety assessment, and interpreting metabolic pathways. This technical guide provides a comprehensive overview of the available thermochemical data for 1-dodecanol, discusses the implications of deuteration, and details the experimental protocols for acquiring such data. Due to a lack of direct experimental thermochemical data for **1-dodecanol-d25**, this guide presents the data for the non-deuterated form as a baseline and explores the theoretical and practical approaches to understanding the impact of isotopic substitution.

Thermochemical Data for 1-Dodecanol

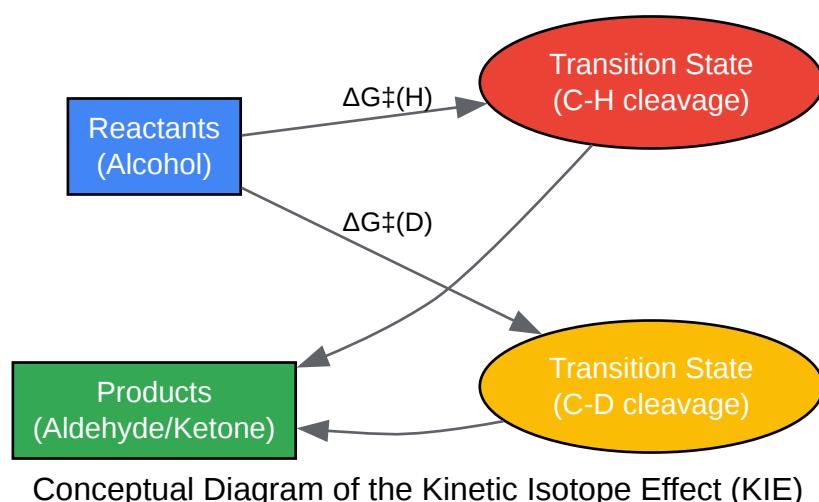
The following tables summarize the key thermochemical data for 1-dodecanol, which serves as a reference for understanding the properties of its deuterated counterpart.

Table 1: Enthalpy and Entropy Data for 1-Dodecanol

Property	Value	Units	Method
Enthalpy of Formation (liquid, 298.15 K)	-528.5 ± 0.8	kJ/mol	Combustion Calorimetry
Enthalpy of Formation (gas, 298.15 K)	-436.5 ± 1.0	kJ/mol	Calculated from liquid phase and vaporization data
Enthalpy of Combustion (liquid, 298.15 K)	-7909.4 ± 0.8	kJ/mol	Combustion Calorimetry
Enthalpy of Vaporization (298.15 K)	91.96 ± 0.59	kJ/mol	Not specified
Standard Entropy (liquid, 298.15 K)	Data not available	J/(mol·K)	

Table 2: Heat Capacity of 1-Dodecanol (liquid)

Temperature (K)	Heat Capacity (J/(mol·K))	Method
298.15	438.42	Not specified
303.15	439.4	Not specified
316	462	Not specified


The Impact of Deuteration: Thermodynamic and Kinetic Isotope Effects

Direct experimental thermochemical data for **1-dodecanol-d25** is not readily available in the literature. However, the effect of substituting hydrogen with deuterium can be understood through the principles of thermodynamic and kinetic isotope effects.

Deuterium is heavier than protium (the most common isotope of hydrogen), which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This difference in

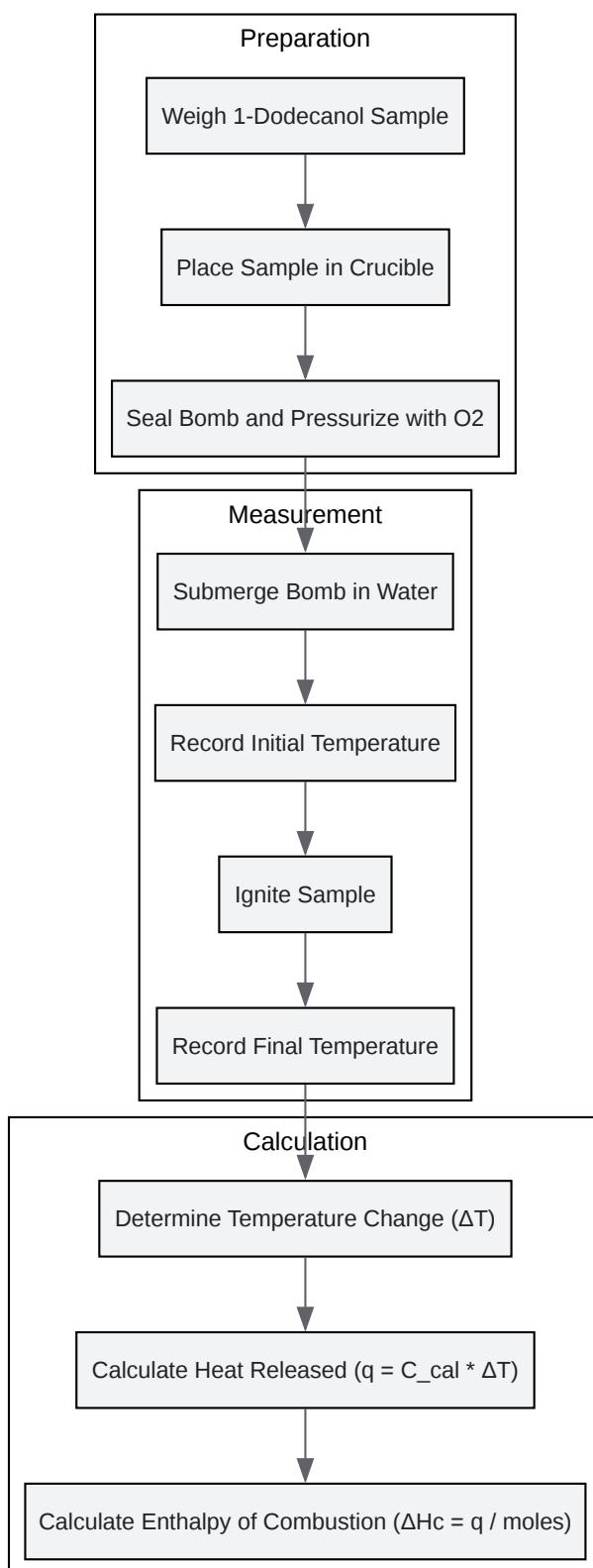
zero-point energy can lead to a thermodynamic isotope effect, where deuterated compounds may have slightly different enthalpies of formation and reaction. Generally, the C-D bond is stronger than the C-H bond, which can result in a more negative (more exothermic) enthalpy of formation for the deuterated species.

The difference in bond strength also manifests as a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-H bond proceed at a different rate than the corresponding C-D bond cleavage. The KIE is a powerful tool for elucidating reaction mechanisms. For instance, in the oxidation of alcohols, a primary KIE (where the C-H bond at the carbinol carbon is broken in the rate-determining step) is often observed. The magnitude of the KIE can provide insights into the transition state of the reaction.

[Click to download full resolution via product page](#)

Caption: Conceptual energy profile illustrating the higher activation energy for C-D bond cleavage.

Experimental Protocols


The thermochemical data for long-chain alcohols are typically determined using well-established calorimetric techniques.

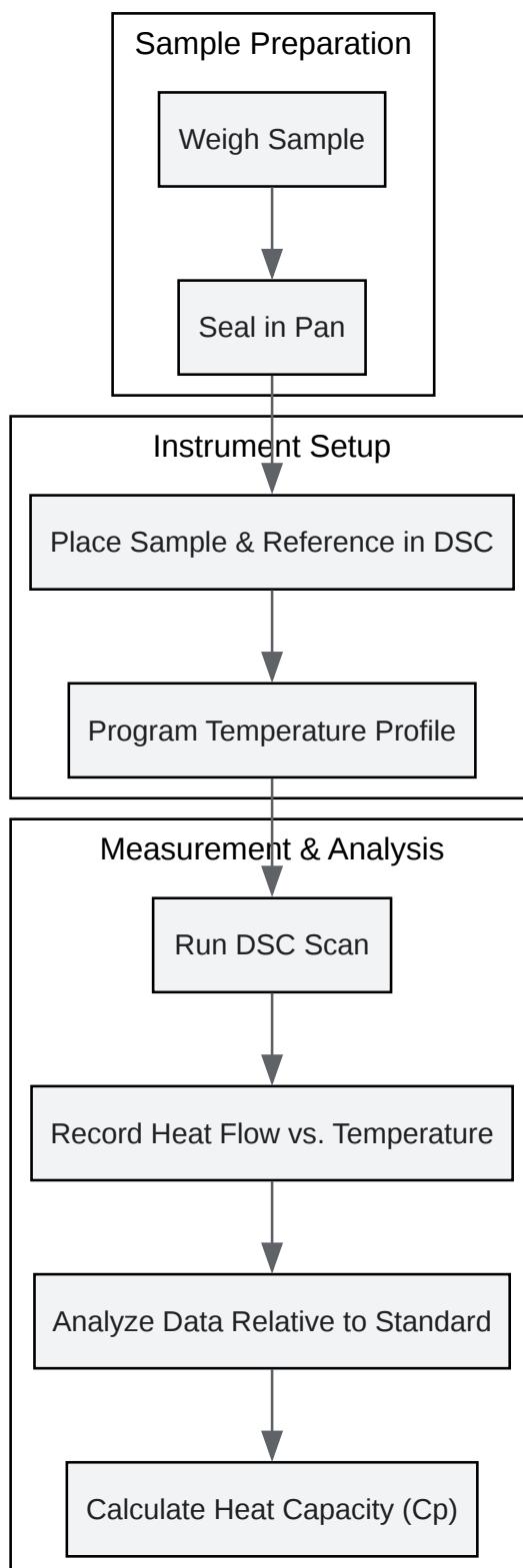
Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the enthalpy of formation can be derived. It is experimentally determined using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of 1-dodecanol is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb."
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically via a fuse wire.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature rise is used to calculate the heat released.
- **Calculation:** The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for determining the enthalpy of combustion.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity of a substance can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of 1-dodecanol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a heating and/or cooling rate (e.g., 10 °C/min).
- **Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled through the desired temperature range.
- **Calibration:** The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Calculation:** The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for measuring heat capacity using Differential Scanning Calorimetry.

Conclusion and Future Directions

While a comprehensive set of experimentally determined thermochemical data for **1-dodecanol-d25** remains to be established, the data for 1-dodecanol provides a solid foundation. The principles of isotope effects suggest that the thermochemical properties of **1-dodecanol-d25** will be subtly different from its non-deuterated counterpart. For researchers requiring precise thermochemical data for **1-dodecanol-d25**, experimental determination using the protocols outlined in this guide is recommended. Furthermore, computational chemistry approaches, such as ab initio calculations, could provide valuable theoretical estimates of the thermochemical properties of **1-dodecanol-d25** and the thermodynamic isotope effects of deuteration. Such studies would be invaluable for a more complete understanding of this important molecule.

- To cite this document: BenchChem. [Navigating the Thermochemical Landscape of 1-Dodecanol-d25: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108426#1-dodecanol-d25-thermochemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

